![molecular formula C24H24N2 B5974974 1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine](/img/structure/B5974974.png)
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine
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Overview
Description
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for its application in scientific research.
Mechanism of Action
FPP acts as an SSRI by inhibiting the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin, FPP can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its SSRI properties, FPP has been shown to have other biochemical and physiological effects. Studies have shown that FPP can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. FPP has also been shown to have antioxidant properties, which can protect neurons from oxidative damage.
Advantages and Limitations for Lab Experiments
FPP has several advantages for lab experiments, including its high purity and stability. FPP is also relatively easy to synthesize and can be produced in large quantities. However, FPP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the application of FPP in scientific research. One area of interest is the potential use of FPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. FPP has also been studied for its potential use in the treatment of substance abuse disorders, as it may reduce cravings for drugs such as cocaine and methamphetamine. Additionally, FPP has been studied for its potential use in the treatment of cancer, as it may inhibit the growth and proliferation of cancer cells.
Conclusion:
In conclusion, FPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for its application in scientific research. While FPP has several advantages for lab experiments, further studies are needed to determine its safety and efficacy for therapeutic use.
Synthesis Methods
FPP can be synthesized through various methods, including the reaction of 1-(2-bromoethyl)-9H-fluorene with phenylpiperazine in the presence of a palladium catalyst. Another method involves the reaction of 1-(2-chloroethyl)-9H-fluorene with phenylpiperazine in the presence of a base catalyst. Both methods have been successful in producing FPP with high yields and purity.
Scientific Research Applications
FPP has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. Studies have shown that FPP acts as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain, leading to improved mood and reduced symptoms of depression and anxiety.
properties
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-2-7-22(8-3-1)26-14-12-25(13-15-26)18-19-10-11-24-21(16-19)17-20-6-4-5-9-23(20)24/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMEAFSUJYCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine |
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